PTP1B Inhibitory Activity: Validating the Imidazolidinedione Scaffold's Potential
While direct IC50 data for 5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione against PTP1B is not publicly available, its core imidazolidine-2,4-dione scaffold has been extensively characterized for this target. A focused library of imidazolidine-2,4-dione derivatives demonstrated a broad range of PTP1B inhibitory activities, with IC50 values spanning from 0.57 μM to 172 μM [1]. This 300-fold variation highlights the profound impact of specific substitution patterns on target engagement, confirming that the core scaffold, when properly elaborated, is capable of achieving potent (sub-micromolar) inhibition. This serves as strong class-level validation for pursuing the 3-chloro-4-methoxyphenyl substitution as a promising starting point for developing potent PTP1B inhibitors.
| Evidence Dimension | PTP1B Inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined / Not publicly available |
| Comparator Or Baseline | Imidazolidine-2,4-dione derivatives (range of 11 compounds) |
| Quantified Difference | N/A |
| Conditions | In vitro enzymatic assay (PTP1B) |
Why This Matters
Validates the imidazolidine-2,4-dione scaffold as a potent PTP1B inhibitor, making 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione a relevant choice for diabetes drug discovery programs.
- [1] Wang, M.-Y., et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry, 103, 91-104. PMID: 26342135. View Source
